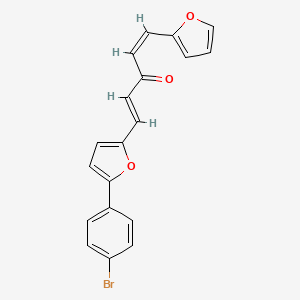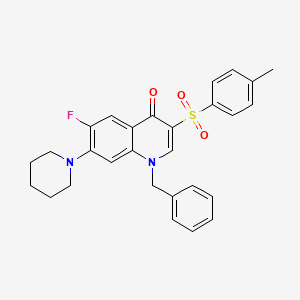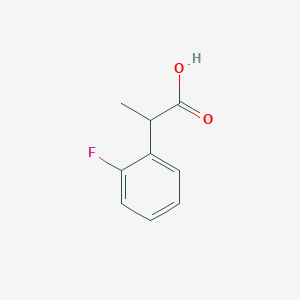
(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is an organic compound that features a conjugated system with furan and bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the bromophenyl-furan derivative with another furan derivative through a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies on electronic properties and photochemistry.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Industry
In industry, such compounds might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to their electronic properties.
作用機序
The mechanism of action of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system could also play a role in its electronic properties, affecting how it interacts with other molecules.
類似化合物との比較
Similar Compounds
(1E,4Z)-1-(5-(4-chlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one: Similar structure with a chlorine atom instead of bromine.
(1E,4Z)-1-(5-(4-methylphenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one can influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and more polarizable than chlorine or a methyl group, which can affect the compound’s electronic properties and its behavior in chemical reactions.
特性
IUPAC Name |
(1E,4Z)-1-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO3/c20-15-5-3-14(4-6-15)19-12-11-18(23-19)10-8-16(21)7-9-17-2-1-13-22-17/h1-13H/b9-7-,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHDJSOKNCPOW-FKJILZIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)


![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2545753.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)
![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine](/img/structure/B2545763.png)
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

